3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal
Description
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal is an organic compound that features a fluorine atom and a methoxy group attached to a phenyl ring, along with a methylpropanal side chain
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWXCTASOUWWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluoroanisole with an appropriate acylating agent, followed by subsequent reduction and functional group transformations . The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated synthesis and purification systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid.
Reduction: 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyacetophenone: This compound shares the fluorine and methoxy substituents on the phenyl ring but has an acetophenone moiety instead of a methylpropanal side chain.
4-Fluoro-3-methoxybenzaldehyde: Similar in structure but with the positions of the fluorine and methoxy groups reversed.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal, a compound with the CAS number 1339518-45-4, has garnered attention in recent pharmacological studies due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal is C12H13F O2, indicating the presence of a fluorine atom and a methoxy group attached to a phenyl ring. The structure can be represented as follows:
Antidepressant Activity
Recent studies have indicated that compounds similar to 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal exhibit antidepressant-like effects. For instance, dual inhibitors of phosphodiesterase-4 (PDE4) and serotonin reuptake have shown significant antidepressant activity in animal models. These compounds typically enhance serotonin levels in the brain, which may be a mechanism shared with 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal, suggesting a potential for mood regulation and treatment of depressive disorders .
Enzyme Inhibition
The compound's structural features suggest it may interact with various enzymes. For example, its analogs have been studied for their inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition of AChE can lead to increased acetylcholine levels, potentially improving cognitive functions .
The precise mechanism of action for 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal is not fully elucidated but is likely related to its ability to modulate neurotransmitter systems. It may act as a selective serotonin reuptake inhibitor (SSRI) or influence phosphodiesterase pathways, enhancing cyclic AMP levels which are vital for neuronal signaling .
Case Studies
- Antidepressant Efficacy : In a controlled study involving animal models subjected to forced swim tests, compounds structurally related to 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal demonstrated significant reductions in immobility time, indicating antidepressant-like effects .
- Cognitive Enhancement : Another study focused on the cognitive-enhancing properties of similar compounds showed that they could effectively improve memory retention in rodents, potentially through AChE inhibition .
Comparative Analysis
A comparison of the biological activity of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal with other similar compounds reveals that while many share structural similarities, their biological effects can vary significantly based on substituent groups.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)-2-methylpropanal | Structure | Antidepressant-like activity |
| 1-(2,4-Dichlorophenyl)piperidin-3-amine | Structure | AChE inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
